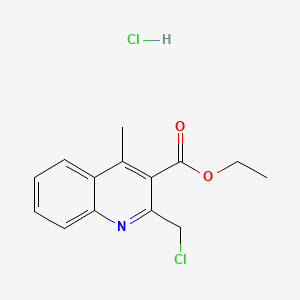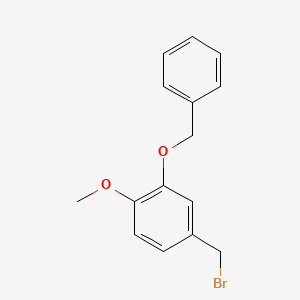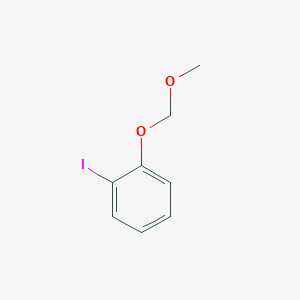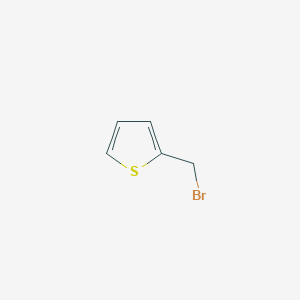![molecular formula C5H8N4S2 B1339643 Guanidina, [4-(mercaptometil)-2-tiazolil]- CAS No. 95853-51-3](/img/structure/B1339643.png)
Guanidina, [4-(mercaptometil)-2-tiazolil]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine derivatives, including those with a [4-(mercaptomethyl)-2-thiazolyl] moiety, are of significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. The presence of the thiazole ring in guanidine compounds often contributes to their bioactivity, making them valuable targets for synthesis and study .
Synthesis Analysis
The synthesis of highly substituted guanidines can be achieved through nucleophilic attack on bis(1,3,4-thiadiazolo)-1,3,5-triazinium halides, leading to a cascade of reactions including proton shifts, ring openings, rearrangements, and ring closures. This process results in the formation of novel guanidines with potential chirality centers . Modified guanidines have also been prepared through cyclization of protected thiourea intermediates, with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) being a key reagent in the synthesis of various guanidine derivatives . Additionally, oxidative condensation using o-iodoxybenzoic acid has been developed for the synthesis of guanidines from 1,3-disubstituted thioureas and amines .
Molecular Structure Analysis
Quantum chemical studies have been conducted to determine the preferred tautomeric state of 2-(thiazol-2-yl)guanidine species, revealing that these compounds may be treated as species with hidden divalent N(I) character. This insight into the electronic structure is crucial for understanding the reactivity and interaction of these molecules .
Chemical Reactions Analysis
Guanidine derivatives undergo various chemical reactions that are influenced by their molecular structure. For instance, the synthesis of 1-alkyl-3-[4-(benzothiazole-2-mercapto)phenyl] guanidine compounds involves the introduction of benzothiazole-2-mercapto at the para position of the phenyl group, which can lead to compounds with NOS inhibitory activity . The anticonvulsant activity of guanidines has been linked to the presence of a guanidine group, with modifications to this group affecting the biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are closely related to their structure and the substituents present. For example, the introduction of a benzothiazole-2-mercapto group can confer NOS inhibitory activity, while the synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives has shown potential antitumor activity . The versatility of the guanidine functional group allows for a wide range of biological activities, making these compounds interesting targets for further research .
Aplicaciones Científicas De Investigación
Función en la química de productos naturales
La guanidina y sus derivados desempeñan un papel significativo en la química y la biología de los productos naturales . Se encuentran en metabolitos secundarios que contienen un grupo guanidina, incluidos péptidos no ribosómicos, alcaloides, terpenos con guanidina, policétidos y derivados del ácido shikímico de fuentes naturales .
Aplicaciones antibacterianas
Los derivados de la guanidina se han utilizado como fármacos sintéticos y agentes biocidas . Por ejemplo, la sulfathiazola, un miembro comercial de los fármacos sulfámicos antibacterianos, se ha modificado para superar la resistencia a las sulfonamidas e identificar nuevos candidatos a fármacos .
Catalizadores
La guanidina y sus derivados se han utilizado como catalizadores . Sus propiedades únicas y su síntesis sencilla los hacen adecuados para este papel .
Pegamentos moleculares
Los derivados de la guanidina se han utilizado como pegamentos moleculares . Esta aplicación aprovecha las propiedades únicas de la guanidina y sus derivados .
Organocatalizadores en reacciones de transformación orgánica estereoselectivas
Los organocatalizadores quirales que contienen guanidina han atraído una atención considerable debido a su facilidad de síntesis y sus altas actividades catalíticas enantioselectivas . Se han utilizado en reacciones de transformación orgánica asimétricas .
Síntesis de moléculas enantioméricamente puras
La guanidina y sus derivados se han utilizado en la síntesis de moléculas enantioméricamente puras, que son importantes en la ciencia farmacéutica . Esto ha llevado al desarrollo de reacciones estereoespecíficas, uno de los campos más desafiantes en la química orgánica .
Mecanismo De Acción
Target of Action
For instance, guanidine is known to inhibit the mitochondrial aldehyde dehydrogenase . It also interacts with other targets such as ribonuclease pancreatic, DNA, disks large homolog 4, lysozyme, guanidinoacetate N-methyltransferase, and arginase .
Mode of Action
Guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
For instance, guanidine natural products isolated from microorganisms, marine invertebrates, and terrestrial plants, amphibians, and spiders, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derived, are the subject of research .
Result of Action
Guanidine compounds are known to have various biological activities, including antimicrobial, antifungal, and antitumor or cytotoxic effects .
Action Environment
Safety and Hazards
Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the central nervous system (CNS) .
Direcciones Futuras
Guanidine-containing polyhydroxyl macrolides, which include non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives from natural sources, have been the subject of recent research . These compounds have shown a diverse range of bioactivities, especially broad-spectrum antibacterial and antifungal activities . This suggests that guanidine and its derivatives have great potential for future research and development in various fields .
Propiedades
IUPAC Name |
2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNULCXEIGUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539171 |
Source


|
| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95853-51-3 |
Source


|
| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of determining protonation sites in a molecule like famotidine?
A: Protonation state – the presence or absence of an added hydrogen ion (H+) – significantly influences a molecule's charge, shape, and interactions with its surroundings. In the case of famotidine, a histamine H2-receptor antagonist used to treat peptic ulcer disease, understanding its protonation behavior is crucial. The study utilizes solution-state NMR spectroscopy to accurately assign proton and carbon signals in famotidine, allowing for the identification of protonation sites under different pH conditions []. This information is essential for understanding the drug's interaction with its target, the H2 receptor, and its behavior in various physiological environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














